molecular formula C17H16N2O2 B5848314 5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5848314
M. Wt: 280.32 g/mol
InChI Key: BGFFFENMWCWZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a nitrile oxide, generated in situ from a nitrile and an oxidizing agent, to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Scale-up processes would also consider factors like cost, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
  • 5-[(2,3-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
  • 5-[(2,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-9-15(13(2)10-12)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFFFENMWCWZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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